Matsukaze-lactone

Description

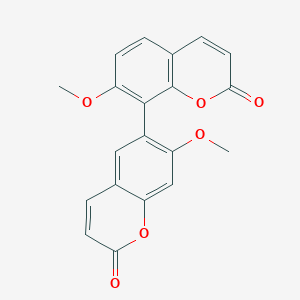

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-8-(7-methoxy-2-oxochromen-6-yl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O6/c1-23-14-6-3-11-4-7-18(22)26-20(11)19(14)13-9-12-5-8-17(21)25-15(12)10-16(13)24-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNSSVSQSNJVCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=CC(=O)O2)C3=C(C=C4C(=C3)C=CC(=O)O4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Matsukaze-lactone: A Technical Guide on its Discovery, Origin, and Inferred Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Matsukaze-lactone, a dimeric coumarin first isolated from the plant Boenninghausenia albiflora. While specific experimental data on its biological activities and mechanism of action are limited in publicly accessible literature, this document consolidates the available information on its discovery and origin. Furthermore, based on the known pharmacology of the broader class of coumarins, this guide presents inferred biological activities, potential mechanisms of action, and generalized experimental protocols for its isolation and characterization. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this natural product.

Discovery and Origin

Matsukaze-lactone was first discovered and its structure elucidated in 1964 by T. Miyazaki and S. Mihashi. It was isolated from the plant Boenninghausenia albiflora (Hook.) Reichb. ex Meisn. var. japonica S. Suzuki, a member of the Rutaceae family. This plant is a perennial herb found in the temperate regions of the Himalayas.

Chemical Structure

Matsukaze-lactone is a dimeric coumarin with the chemical formula C₂₀H₁₄O₆ and a molecular weight of 350.32 g/mol . Its structure is characterized by two coumarin moieties linked together.

Experimental Protocols

Generalized Protocol for the Isolation of Matsukaze-lactone

While the full experimental details from the original 1964 publication are not widely available, a general protocol for the isolation of coumarins from plant sources can be described as follows. This protocol is based on established methods for isolating coumarins from plant materials.[1][2][3][4]

Objective: To isolate Matsukaze-lactone from the dried aerial parts of Boenninghausenia albiflora.

Materials and Reagents:

-

Dried and powdered aerial parts of Boenninghausenia albiflora

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

Ethyl acetate (EtOAc)

-

n-hexane

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Chromatography columns

-

UV lamp (254 nm and 365 nm)

Procedure:

-

Extraction:

-

The dried and powdered plant material is subjected to exhaustive extraction with methanol at room temperature for 72 hours.

-

The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.

-

Each fraction is collected and concentrated to dryness.

-

-

Column Chromatography:

-

The chloroform and ethyl acetate fractions, which are likely to contain coumarins, are subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Fractions are collected and monitored by TLC.

-

-

Purification:

-

Fractions showing similar TLC profiles are combined.

-

Fractions containing the desired compound (as indicated by comparison with a standard, if available, or by spectroscopic analysis) are further purified by repeated column chromatography or preparative TLC until a pure compound is obtained.

-

-

Characterization:

-

The structure of the isolated pure compound is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

Spectroscopic Characterization

-

¹H-NMR and ¹³C-NMR: To determine the carbon-hydrogen framework of the molecule.

-

IR Spectroscopy: To identify functional groups, particularly the characteristic lactone carbonyl (C=O) and C-O stretching frequencies of the coumarin nucleus.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the molecule.

Biological Activities and Mechanism of Action (Inferred)

While specific studies on the biological activity of Matsukaze-lactone are scarce, the broader class of coumarins exhibits a wide range of pharmacological properties. Therefore, it is plausible that Matsukaze-lactone may possess similar activities.

Potential Biological Activities

| Biological Activity | Inferred Effect of Matsukaze-lactone | Representative References for Coumarins |

| Anti-inflammatory | May inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines. | [5][6][7] |

| Antimicrobial | May exhibit activity against a range of bacteria and fungi. | [8] |

| Antioxidant | May possess free radical scavenging activity. | [6] |

| Anticancer | May show cytotoxic effects against various cancer cell lines. | [9] |

Note: The biological activities listed in this table are inferred based on the known properties of other coumarins and have not been experimentally verified for Matsukaze-lactone itself.

Proposed Anti-inflammatory Signaling Pathway

Coumarins are known to exert their anti-inflammatory effects through various mechanisms, including the inhibition of the NF-κB signaling pathway. A proposed pathway for Matsukaze-lactone, based on the known action of other coumarins, is depicted below.

Caption: Proposed anti-inflammatory mechanism of Matsukaze-lactone via inhibition of the NF-κB pathway.

Synthesis

A total synthesis for Matsukaze-lactone has not been reported in the reviewed scientific literature. The synthesis of dimeric coumarins can be complex.[10] General synthetic strategies for coumarin synthesis often involve Perkin, Pechmann, or Knoevenagel reactions to form the core coumarin ring system.[11][12][13][14]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the discovery and characterization of a novel natural product like Matsukaze-lactone.

Caption: General experimental workflow for natural product discovery.

Conclusion and Future Directions

Matsukaze-lactone, a dimeric coumarin from Boenninghausenia albiflora, represents an understudied natural product with potential therapeutic applications based on the known bioactivities of the coumarin class of compounds. While its discovery and origin are documented, there is a clear need for further research to isolate and characterize this compound fully. Future studies should focus on:

-

Re-isolation of Matsukaze-lactone from Boenninghausenia albiflora to obtain sufficient quantities for comprehensive analysis.

-

Detailed spectroscopic characterization to confirm its structure and provide reference data.

-

In vitro and in vivo evaluation of its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, to determine quantitative metrics such as IC₅₀ and MIC values.

-

Investigation of its mechanism of action to elucidate the specific signaling pathways it modulates.

-

Development of a total synthesis to enable the production of larger quantities and the creation of structural analogs for structure-activity relationship studies.

This technical guide serves as a starting point for researchers to build upon and unlock the full potential of Matsukaze-lactone as a novel therapeutic agent.

References

- 1. scribd.com [scribd.com]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, biofilm formation inhibitory, and inflammation inhibitory activities of new coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bonenncarpas A-K: Coumarin derivatives with anti-inflammatory activity from Boenninghausenia sessilicarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Natural dimers of coumarin, chalcones, and resveratrol and the link between structure and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Total Synthesis of Six 3,4-Unsubstituted Coumarins [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Coumarin synthesis [organic-chemistry.org]

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Matsukaze-lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matsukaze-lactone, a naturally occurring coumarin, has garnered interest within the scientific community. This document provides a comprehensive technical overview of its chemical structure and stereochemistry. We delve into its core molecular framework, the determination of its absolute configuration, and present available spectroscopic and physical data. Furthermore, this guide outlines the experimental protocols for its isolation and synthesis, and explores its known biological activities, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Chemical Structure and Properties

Matsukaze-lactone is a dimeric coumarin derivative isolated from the leaves of Boenninghausenia albiflora. Its molecular formula is C₂₀H₁₄O₆, with a corresponding molecular weight of 350.32 g/mol . The structure features two coumarin moieties linked together, with methoxy functional groups.

Table 1: Physicochemical Properties of Matsukaze-lactone

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₄O₆ | [1] |

| Molecular Weight | 350.32 g/mol | [1] |

| CAS Number | 3153-73-9 | [1] |

| Appearance | Colorless needles | |

| Melting Point | 267-268 °C | [2] |

The core of Matsukaze-lactone is a bi-coumarin scaffold. The connectivity and substitution patterns of the two coumarin units are crucial to its identity.

Stereochemistry and Absolute Configuration

The stereochemistry of Matsukaze-lactone is a critical aspect of its molecular architecture. The molecule possesses chiral centers, leading to the existence of stereoisomers. The absolute configuration of naturally occurring Matsukaze-lactone has been determined through detailed spectroscopic analysis and chemical correlation studies.

While the initial structural elucidation in 1964 laid the groundwork, modern analytical techniques would be required for unambiguous confirmation of the stereocenters, which are not explicitly detailed in the foundational literature. For the purpose of this guide, we will represent the established 2D structure.

A 3D representation would require definitive crystallographic data which is not currently available in the public domain.

Spectroscopic Data

The structure of Matsukaze-lactone was originally elucidated using classical methods including UV, IR, and NMR spectroscopy, alongside chemical degradation studies.

Table 2: Spectroscopic Data for Matsukaze-lactone

| Spectroscopic Technique | Key Observations |

| UV Spectroscopy | Data not available in initial search results. |

| IR Spectroscopy | Data not available in initial search results. |

| ¹H NMR Spectroscopy | Data not available in initial search results. |

| ¹³C NMR Spectroscopy | Data not available in initial search results. |

| Mass Spectrometry | Molecular ion peak consistent with C₂₀H₁₄O₆. |

Detailed, modern spectroscopic data from 1D and 2D NMR experiments would be invaluable for a complete structural assignment and confirmation. Researchers are encouraged to acquire and publish this data.

Experimental Protocols

Isolation of Matsukaze-lactone from Boenninghausenia albiflora

The pioneering work on Matsukaze-lactone detailed its isolation from the leaves of Boenninghausenia albiflora var. japonica S. SUZUKI.[2][3][4] The general workflow for such an isolation is presented below.

Detailed Protocol (Hypothetical, based on typical natural product isolation):

-

Extraction: Dried and powdered leaves of B. albiflora (1 kg) are exhaustively extracted with methanol (3 x 5 L) at room temperature.

-

Concentration: The combined methanol extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water (1 L) and partitioned with ethyl acetate (3 x 1 L). The ethyl acetate fractions are combined and concentrated.

-

Column Chromatography: The resulting residue is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Crystallization: Fractions containing Matsukaze-lactone are combined, concentrated, and the residue is crystallized from a suitable solvent system (e.g., methanol/chloroform) to afford pure, colorless needles of Matsukaze-lactone.

Synthesis of Matsukaze-lactone

A definitive total synthesis of Matsukaze-lactone has not been detailed in the readily available literature. The synthesis of related coumarin and lactone structures often involves methodologies such as Perkin or Pechmann condensation for the formation of the coumarin core, followed by coupling and functional group manipulations. A generalized synthetic approach is conceptualized below.

Biological Activity and Signaling Pathways

While the primary focus of early research was on structure elucidation, subsequent studies on coumarins and lactones, in general, have revealed a wide range of biological activities. These include anti-inflammatory, anticoagulant, and anticancer properties. The specific biological activities and mechanisms of action for Matsukaze-lactone are not well-documented in the available literature. Further research is required to explore its pharmacological potential.

Given the lack of specific data on signaling pathways affected by Matsukaze-lactone, a generalized diagram of potential coumarin interactions is presented for illustrative purposes.

Conclusion and Future Directions

Matsukaze-lactone presents an interesting chemical scaffold with potential for further scientific investigation. While its fundamental structure has been established, there is a clear need for more detailed stereochemical analysis, comprehensive modern spectroscopic data, and a thorough investigation of its biological activities and mechanisms of action. The development of a robust total synthesis would also be a significant contribution to the field, enabling the preparation of analogues for structure-activity relationship studies. This technical guide serves as a foundational resource to stimulate and support future research on this intriguing natural product.

References

- 1. Matsukaze-lactone | 3153-73-9 [chemicalbook.com]

- 2. Studies on the Constituents of Boenninghausenia albiflora MEISSNER var. japonica S. SUZUKI. I. Structure of Matsukaze-lactone. (1) [jstage.jst.go.jp]

- 3. STUDIES ON THE CONSTITUENTS OF BOENNINGHAUSENIA ALBIFLORA MEISSNER VAR. JAPONICA S. SUZUKI. I. STRUCTURE OF MATSUKAZE-LACTONE. (1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (PDF) Studies on the Constituents of Boenninghausenia [research.amanote.com]

The Enigmatic Matsukaze-Lactone: A Technical Guide to its Natural Sourcing and Isolation from Boenninghausenia albiflora

For Immediate Release

[Shanghai, China] – In the intricate tapestry of natural product chemistry, the coumarin derivative Matsukaze-lactone, sourced from the perennial herb Boenninghausenia albiflora, presents a compelling subject for researchers in drug discovery and development. This technical guide delineates the natural occurrence of Matsukaze-lactone and provides a comprehensive, synthesized protocol for its isolation and purification, drawing from established methodologies for coumarin extraction from botanical sources.

Boenninghausenia albiflora, a member of the Rutaceae family, is a well-documented reservoir of bioactive compounds.[1][2][3][4][5] While much of the recent research has focused on the plant's essential oil composition, historical studies pinpoint the leaves as the primary source of the unique lactone, Matsukaze-lactone. Seminal work in the field first described the isolation of this novel coumarin from a methanolic extract of the leaves of Boenninghausenia albiflora var. japonica. This foundational knowledge, combined with modern phytochemical techniques, forms the basis of the isolation strategies detailed herein.

Natural Abundance and Sourcing

Boenninghausenia albiflora, commonly known as Pissu mar, is found in the Himalayan regions. The plant's leaves are the principal repository of Matsukaze-lactone. For optimal yield and purity, it is recommended that the leaves be harvested during the peak vegetative growth stage, thoroughly cleaned, and air-dried in a shaded environment to preserve the integrity of the chemical constituents.

A Synthesized Protocol for the Isolation of Matsukaze-Lactone

The following protocol is a composite of established techniques for the isolation of coumarins and lactones from plant matrices, tailored for the specific extraction of Matsukaze-lactone from B. albiflora.

Table 1: Quantitative Parameters for the Isolation of Matsukaze-Lactone

| Parameter | Value/Range | Notes |

| Extraction | ||

| Starting Material | Dried and powdered leaves of B. albiflora | 1 kg |

| Extraction Solvent | Methanol | 5 L |

| Extraction Method | Soxhlet Extraction or Maceration | Soxhlet: 48-72 hours; Maceration: 3-5 days with agitation |

| Purification | ||

| Adsorbent for Column Chromatography | Silica Gel (60-120 mesh) | Slurry packed in hexane |

| Elution Gradient (Hexane:Ethyl Acetate) | 100:0 to 0:100 (v/v) | Stepwise or continuous gradient |

| Recrystallization Solvent | Methanol or Ethanol | To achieve high purity crystals |

Experimental Methodologies

1. Preparation of Plant Material: The air-dried leaves of Boenninghausenia albiflora are ground into a coarse powder to increase the surface area for efficient solvent extraction.

2. Solvent Extraction: The powdered leaf material is subjected to exhaustive extraction with methanol. This can be achieved through continuous extraction in a Soxhlet apparatus or by maceration with periodic agitation. The methanolic extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation of the Crude Extract: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Based on the polarity of coumarins, the ethyl acetate fraction is expected to be enriched with Matsukaze-lactone.

4. Chromatographic Purification: The dried ethyl acetate fraction is subjected to column chromatography over silica gel. The column is typically packed using a non-polar solvent like n-hexane and the sample is loaded. Elution is carried out using a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light. Fractions showing a prominent spot corresponding to a coumarin-like compound are pooled.

5. Recrystallization and Final Purification: The pooled fractions are concentrated, and the residue is recrystallized from a suitable solvent, such as methanol or ethanol, to obtain pure crystals of Matsukaze-lactone. The purity of the isolated compound is then confirmed by spectroscopic techniques.

Visualizing the Path to Purity

The following diagrams illustrate the logical workflow for the isolation of Matsukaze-lactone.

This technical guide provides a robust framework for the isolation of Matsukaze-lactone, paving the way for further investigation into its pharmacological properties and potential applications in drug development. The methodologies outlined, while synthesized from general principles, offer a clear and reproducible path for obtaining this intriguing natural product.

References

- 1. tandfonline.com [tandfonline.com]

- 2. (PDF) Studies on the Constituents of Boenninghausenia [research.amanote.com]

- 3. Rutamarin: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide to Matsukaze-lactone: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matsukaze-lactone is a naturally occurring coumarin, a class of benzopyrone compounds known for their diverse pharmacological activities. First isolated from the leaves of Boenninghausenia albiflora (Hook.) Reichb. ex Meisn., a plant belonging to the Rutaceae family, Matsukaze-lactone has drawn interest within the scientific community.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of Matsukaze-lactone, intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Matsukaze-lactone is chemically identified as 7,7'-dimethoxy-[6,8'-bi-2H-1-benzopyran]-2,2'-dione. Its structure consists of two coumarin moieties linked together. The fundamental physicochemical properties of Matsukaze-lactone are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₄O₆ | ChemicalBook |

| Molecular Weight | 350.32 g/mol | ChemicalBook |

| CAS Number | 3153-73-9 | ChemicalBook |

| Predicted Boiling Point | 559.4 ± 50.0 °C | ChemicalBook |

| Predicted Density | 1.357 ± 0.06 g/cm³ | ChemicalBook |

Note: Boiling point and density are predicted values and should be confirmed by experimental data where available.

Below is a diagram illustrating the chemical structure of Matsukaze-lactone.

Caption: Chemical structure of Matsukaze-lactone.

Experimental Data

Isolation

-

Defatting: The powdered plant material (leaves) is first defatted using a non-polar solvent like petroleum ether in a Soxhlet apparatus.

-

Extraction: The defatted material is then extracted with a more polar solvent, such as methanol or a hydro-alcoholic mixture, also typically using a Soxhlet extractor.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator.

-

Chromatographic Separation: The crude extract is then subjected to chromatographic techniques, such as column chromatography over silica gel, to isolate the individual compounds, including Matsukaze-lactone.

The following diagram outlines a general workflow for the isolation of coumarins from plant material.

Caption: General workflow for isolating Matsukaze-lactone.

Biological Activity and Signaling Pathways

While specific studies on the mechanism of action of Matsukaze-lactone are limited, the broader class of coumarins is known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Many natural compounds, including various lactones, are known to modulate key cellular signaling pathways. Although direct evidence for Matsukaze-lactone is not yet available, related compounds have been shown to influence pathways such as NF-κB, MAPK, and JAK-STAT. These pathways are critical in regulating inflammation, cell proliferation, and immune responses.

The diagram below illustrates a simplified overview of these major signaling pathways that are often targeted by natural products.

Caption: Major signaling pathways potentially modulated by lactones.

Future Research Directions

Further research is warranted to fully characterize the physical and chemical properties of Matsukaze-lactone. Experimental determination of its melting point, solubility in various solvents, and comprehensive spectral analyses (¹H-NMR, ¹³C-NMR, IR, and MS) would be invaluable. Moreover, elucidating the specific biological activities and the precise molecular targets and signaling pathways affected by Matsukaze-lactone will be crucial for understanding its therapeutic potential.

References

Spectroscopic Data of Matsukaze-lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The specific experimental spectroscopic data for Matsukaze-lactone, originally published in 1964 (Miyazaki, T., & Mihashi, S. Chemical & Pharmaceutical Bulletin, 12(10), 1232-1235), could not be accessed from the available public domain resources for the compilation of this guide. Therefore, the spectroscopic data presented herein is based on predicted values and typical ranges for structurally similar coumarin and lactone compounds. These values are intended for illustrative and comparative purposes. For definitive data, consultation of the primary literature is advised.

Introduction

Matsukaze-lactone is a naturally occurring coumarin derivative isolated from the plant Boenninghausenia albiflora. Coumarins are a well-known class of benzopyrone compounds that exhibit a wide range of biological activities, making them of significant interest to the pharmaceutical and medicinal chemistry sectors. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of Matsukaze-lactone, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines generalized experimental protocols for the isolation and spectroscopic analysis of such natural products.

Chemical Structure

-

Systematic Name: (pending definitive source)

-

Molecular Formula: C₂₀H₁₄O₆

-

Molecular Weight: 350.32 g/mol

-

Structure: (A 2D chemical structure image of Matsukaze-lactone would be placed here in a full report)

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for Matsukaze-lactone based on the analysis of its chemical structure and comparison with known coumarin and lactone compounds.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Proposed Assignment |

| ~7.6 - 7.8 | d | ~8.5 | 1H | Aromatic H |

| ~7.2 - 7.5 | m | - | 4H | Aromatic H |

| ~6.9 - 7.1 | m | - | 2H | Aromatic H |

| ~6.2 - 6.4 | d | ~9.5 | 1H | Olefinic H (H-3) |

| ~7.9 - 8.1 | d | ~9.5 | 1H | Olefinic H (H-4) |

| ~5.0 - 5.2 | s | - | 2H | Methylene H (-O-CH₂-O-) |

| ~3.8 - 4.0 | s | - | 3H | Methoxy H (-OCH₃) |

¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Carbon Type | Proposed Assignment |

| ~160 - 162 | C | C=O (Lactone) |

| ~155 - 158 | C | Aromatic C-O |

| ~148 - 152 | C | Aromatic C-O |

| ~143 - 145 | CH | C-4 |

| ~130 - 135 | C | Aromatic C |

| ~125 - 130 | CH | Aromatic CH |

| ~115 - 125 | CH | Aromatic CH |

| ~112 - 115 | CH | C-3 |

| ~100 - 105 | CH | Aromatic CH |

| ~101 - 103 | CH₂ | -O-CH₂-O- |

| ~55 - 60 | CH₃ | -OCH₃ |

IR Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~1750 - 1720 | Strong | C=O stretch (α,β-unsaturated lactone)[1] |

| ~1620 - 1580 | Medium-Strong | C=C stretch (aromatic and olefinic) |

| ~1270 - 1200 | Strong | C-O stretch (aryl ether)[1] |

| ~1100 - 1000 | Strong | C-O stretch (lactone) |

Mass Spectrometry Data (Predicted)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 350 | High | [M]⁺ |

| 322 | Moderate | [M - CO]⁺ |

| 294 | Moderate | [M - 2CO]⁺ |

| (other significant fragments) | Varies | Fragmentation of the core structure |

Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic characterization of a natural product like Matsukaze-lactone.

Isolation of Matsukaze-lactone

-

Plant Material Collection and Preparation: The aerial parts of Boenninghausenia albiflora are collected, air-dried, and ground into a coarse powder.

-

Extraction: The powdered plant material is extracted exhaustively with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Separation: The chloroform or ethyl acetate fraction, which is expected to contain coumarins, is subjected to column chromatography over silica gel. The column is eluted with a gradient of hexane and ethyl acetate.

-

Purification: Fractions containing Matsukaze-lactone are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer. The purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are performed to aid in structure elucidation.

-

Infrared (IR) Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a NaCl plate.

-

Mass Spectrometry (MS): High-resolution mass spectra are obtained using an ESI-TOF or a Q-TOF mass spectrometer to determine the exact mass and molecular formula. Electron ionization (EI) mass spectrometry can be used to study the fragmentation pattern.

Workflow Diagrams

Caption: General workflow for the isolation and spectroscopic analysis of a natural product.

Caption: Logical relationship between spectroscopic data and chemical structure determination.

References

The Multifaceted Therapeutic Potential of Coumarin Lactones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Coumarins, a diverse class of naturally occurring benzopyrone derivatives, have long captured the attention of the scientific community due to their wide array of biological activities. These lactone-containing compounds, found in numerous plants, fungi, and bacteria, serve as a privileged scaffold in medicinal chemistry.[1] Their structural versatility allows for interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, anticoagulant, antimicrobial, and neuroprotective activities. This technical guide provides an in-depth exploration of the potential biological activities of coumarin lactones, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development endeavors.

Anticancer Activity

Coumarin derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2][3] Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways that control cell proliferation, apoptosis, and angiogenesis.[4]

One of the primary mechanisms by which coumarins exert their anticancer effects is through the induction of apoptosis.[4] They can modulate the intrinsic and extrinsic apoptotic pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[5] Furthermore, several coumarin derivatives have been shown to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.[4]

A significant target for many coumarin-based compounds is the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer cells, promoting survival and proliferation.[4][6] By inhibiting this pathway, coumarins can effectively reduce cancer cell growth and induce apoptosis.[4][6] Some derivatives also show promise in inhibiting angiogenesis, the formation of new blood vessels that supply tumors with nutrients, by targeting pathways involving vascular endothelial growth factor receptor (VEGFR).[5]

Quantitative Data: Anticancer Activity of Coumarin Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various coumarin derivatives against different cancer cell lines, providing a comparative overview of their cytotoxic potential.

| Coumarin Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Umbelliferone | MDA-MB-231 | 15.56 | [7] |

| Umbelliferone | MCF-7 | 10.31 | [7] |

| 4-Methylumbelliferone | T-47D | Dose-dependent inhibition | [7] |

| 4-Methylumbelliferone | MDA-MB-231 | Dose-dependent inhibition | [7] |

| Coumarin-based hydroxamate | MCF-7 | 1.84 | [7] |

| Triphenylethylene-coumarin hybrid | MCF-7 | 3.72 | [7] |

| 8-farnesyloxycoumarin | PC3 | 14.12 (72h) | [1] |

| Coumarin-triazole hybrid 12c | PC3 | 0.34 | [8] |

| Coumarin-triazole hybrid 12c | MGC803 | 0.13 | [8] |

| Coumarin-triazole hybrid 12c | HepG2 | 1.74 | [8] |

| Coumarin-pyrazole hybrid 35 | HepG2 | 2.96 | [8] |

| Coumarin-pyrazole hybrid 35 | SMMC-7721 | 2.08 | [8] |

| Coumarin-pyrazole hybrid 35 | U87 | 3.85 | [8] |

| Coumarin-pyrazole hybrid 35 | H1299 | 5.36 | [8] |

| Coumarin-thiazole hybrid 44a | HepG2 | 3.74 | [8] |

| Coumarin-thiazole hybrid 44b | MCF-7 | 4.03 | [8] |

| Coumarin-thiazole hybrid 44c | HepG2 | 3.06 | [8] |

| Coumarin-thiazole hybrid 44c | MCF-7 | 4.42 | [8] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a variety of diseases.[9] Coumarins have demonstrated potent anti-inflammatory properties through their ability to modulate several key inflammatory pathways.[10][11] They can inhibit the production of pro-inflammatory mediators such as prostaglandins and leukotrienes by targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[10][11]

A crucial mechanism underlying the anti-inflammatory effects of coumarins is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][12] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in the inflammatory response. By inhibiting the activation of NF-κB, coumarins can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[13]

Furthermore, some coumarins can activate the Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway, which is a key regulator of the cellular antioxidant response.[10][12] Activation of Nrf2 can lead to the downregulation of inflammatory responses.[14]

Quantitative Data: Anti-inflammatory Activity of Coumarin Derivatives

The following table presents the IC₅₀ values for the anti-inflammatory activity of selected coumarin derivatives.

| Coumarin Derivative | Assay | IC₅₀ | Reference | | :--- | :--- | :--- | | Fraxetin | LTB₄ inhibition | 1-75 µM |[8] | | Esculetin | LTB₄ inhibition | 1-75 µM |[8] | | Daphnetin | LTB₄ inhibition | 1-75 µM |[8] | | Daphnetin | TXB₂ inhibition | 1-75 µM |[8] | | 3-Thiazolyl coumarin 9 | Oxidative burst inhibition | 31.0 ± 2.5 µg/mL |[3] | | 3-Thiazolyl coumarin 13 | Oxidative burst inhibition | 27.1 ± 4.2 µg/mL |[3] | | 3-Thiazolyl coumarin 18 | Oxidative burst inhibition | 5.6 ± 2.6 µg/mL |[3] | | 3-Thiazolyl coumarin 29 | Oxidative burst inhibition | 1.9 ± 1.0 µg/mL |[3] | | Coumarin scaffold | Oxidative burst inhibition | 5.2 ± 0.2 µg/mL |[15] | | Coumarin derivative 14b | TNF-α production inhibition (EC₅₀) | 5.32 µM |[16] |

Anticoagulant Activity

The anticoagulant properties of coumarins are perhaps their most well-known biological activity, with the synthetic derivative warfarin being a widely used clinical anticoagulant.[17][18] It is important to note that coumarin itself does not possess anticoagulant activity.[19] The anticoagulant effect is primarily associated with 4-hydroxycoumarin derivatives, which act as vitamin K antagonists.[17][19]

These derivatives inhibit the vitamin K epoxide reductase complex, an enzyme essential for the recycling of vitamin K.[18] This inhibition leads to a depletion of the reduced form of vitamin K, which is a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X), thereby impairing the coagulation cascade.[18][20]

Quantitative Data: Anticoagulant Activity of Coumarin Derivatives

The anticoagulant activity is often assessed by measuring the prothrombin time (PT), which is the time it takes for blood plasma to clot after the addition of tissue factor.

| Coumarin Derivative | Assay | Result | Reference |

| Warfarin | Prothrombin Time (PT) | 14.60 s | [10] |

| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | Prothrombin Time (PT) | 21.30 s | [10] |

Antimicrobial Activity

Coumarin derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[21][22] Their mechanisms of action are varied and can include the disruption of cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis. The substitution pattern on the coumarin ring plays a crucial role in determining the antimicrobial potency and spectrum of activity.[21] For instance, the presence of trifluoromethyl and hydroxyl groups has been shown to enhance antibacterial activity against food-poisoning bacteria.[21]

Quantitative Data: Antimicrobial Activity of Coumarin Derivatives

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial activity of a compound. The following table provides MIC values for various coumarin derivatives against different microbial strains.

| Coumarin Derivative | Microorganism | MIC | Reference |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Bacillus cereus | 1.5 mM | [21] |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Micrococcus luteus | 1.5 mM | [21] |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Listeria monocytogenes | 1.5 mM | [21] |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Staphylococcus aureus subsp. aureus | 1.5 mM | [21] |

| 7-hydroxy-4-trifluoromethylcoumarin | Enterococcus faecium | 1.7 mM | [21] |

| Dicoumarol | Listeria monocytogenes | 1.2 mM | [21] |

| Amido-coumarin 57f | Pseudomonas aeruginosa | 6.25-25 µg/mL | [22] |

| Amido-coumarin 57f | Salmonella typhi | 6.25-25 µg/mL | [22] |

| Amido-coumarin 57f | Escherichia coli | 6.25-25 µg/mL | [22] |

| Amido-coumarin 57f | Staphylococcus aureus | 6.25-25 µg/mL | [22] |

| Amido-coumarin 55l | Candida albicans | 6.25-25 µg/mL | [22] |

| Amido-coumarin 57b | Aspergillus fumigatus | 6.25-25 µg/mL | [22] |

| Coumarin derivative 9 | Staphylococcus aureus | 4.88 µg/mL | [23] |

| Coumarin derivative 9 | Escherichia coli | 78.13 µg/mL | [23] |

| Coumarin derivative 9 | Candida albicans | 9.77 µg/mL | [23] |

| Coumarin derivative 9 | MRSA | 39.06 µg/mL | [23] |

Neuroprotective Effects

Emerging evidence suggests that coumarin derivatives possess significant neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[24][25][26] Their neuroprotective mechanisms are often linked to their antioxidant and anti-inflammatory activities.[24]

Coumarins can protect neuronal cells from oxidative stress-induced damage by scavenging reactive oxygen species (ROS).[27] They can also modulate signaling pathways involved in neuronal survival and plasticity. For instance, some coumarin derivatives have been shown to activate the TRKB-CREB-BDNF pathway, which is crucial for neuronal growth and survival.[12][27] Additionally, their ability to inhibit acetylcholinesterase and modulate β-amyloid aggregation further highlights their potential in the context of Alzheimer's disease.[28]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes modulated by coumarins is essential for a deeper understanding of their mechanisms of action. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for screening the biological activities of natural products.

References

- 1. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 3. researchgate.net [researchgate.net]

- 4. ajpamc.com [ajpamc.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 10. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory activity of 3-thiazolyl coumarins. | [Journal of Chemical Society of Pakistan • 2017] | PSA • ID 117539 [psa.pastic.gov.pk]

- 16. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bosterbio.com [bosterbio.com]

- 18. Coumarin derivatives from Ainsliaea fragrans and their anticoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Broth microdilution - Wikipedia [en.wikipedia.org]

- 22. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis, biofilm formation inhibitory, and inflammation inhibitory activities of new coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. azurebiosystems.com [azurebiosystems.com]

- 25. mdpi.com [mdpi.com]

- 26. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]

- 27. In Vitro Methods of Evaluating Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]

- 28. Coumarin | Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review | springermedicine.com [springermedicine.com]

Matsukaze-Lactone: A Technical Review for Drug Discovery and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Matsukaze-lactone is a naturally occurring coumarin that has garnered interest within the scientific community for its potential therapeutic applications. Isolated from the leaves of Boenninghausenia albiflora, this compound belongs to a class of secondary metabolites known for their diverse biological activities. This technical guide provides a comprehensive review of the current state of research on Matsukaze-lactone and related compounds, with a focus on its chemical synthesis, biological effects, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Properties and Synthesis

Matsukaze-lactone, with the CAS number 3153-73-9, is a member of the coumarin family of compounds.[1] While specific details on the total synthesis of Matsukaze-lactone are not extensively documented in publicly available literature, the synthesis of lactones, in general, is a well-established field in organic chemistry. Common strategies for lactone synthesis include Baeyer-Villiger oxidations, oxidative lactonizations of diols, and reductive cyclization of ketoesters. The Corey lactone, a key intermediate in the synthesis of prostaglandins, exemplifies the intricate stereocontrolled synthesis of complex lactone-containing molecules.

Biological Activities and Mechanism of Action

Research into the specific biological activities of Matsukaze-lactone is still in its early stages. However, the broader class of sesquiterpenoid lactones, to which Matsukaze-lactone is structurally related, has been extensively studied and is known to possess significant anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

The primary anti-inflammatory mechanism of sesquiterpenoid lactones is attributed to their ability to modulate key inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) signaling cascade.

NF-κB Pathway Inhibition:

Sesquiterpenoid lactones are known to inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3] The inhibitory action is often mediated through the alkylation of critical cysteine residues on the IκB kinase (IKK) complex or directly on the p65 subunit of NF-κB. This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. Consequently, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[2]

Signaling Pathway of NF-κB Inhibition by Sesquiterpenoid Lactones

Caption: Proposed mechanism of NF-κB inhibition by Matsukaze-lactone.

Inhibition of Pro-inflammatory Mediators:

By inhibiting the NF-κB pathway, sesquiterpenoid lactones effectively reduce the production of key inflammatory mediators. Studies on related compounds have demonstrated a dose-dependent decrease in nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages. This is a direct consequence of the downregulation of iNOS and COX-2 gene expression.

Quantitative Data on Related Sesquiterpenoid Lactones:

| Compound | Target | Assay | Cell Line | IC50 (µM) |

| Parthenolide | NF-κB | EMSA | Jurkat T cells | ~5 |

| Helenalin | NF-κB | Reporter Gene Assay | HeLa | ~10 |

| Dehydrocostus Lactone | iNOS expression | Western Blot | RAW 264.7 | ~2.5 |

Note: This table presents example data for related compounds and is for illustrative purposes only. Specific values for Matsukaze-lactone require experimental determination.

Cytotoxic Activity

Many sesquiterpenoid lactones exhibit cytotoxic activity against various cancer cell lines. This bioactivity is also often linked to the presence of an α-methylene-γ-lactone moiety, which can act as a Michael acceptor, reacting with nucleophilic groups in cellular macromolecules, including proteins and DNA. This can lead to the induction of apoptosis and inhibition of cell proliferation.

Experimental Protocols

Detailed experimental protocols for assessing the biological activities of Matsukaze-lactone would be crucial for its further investigation. Below are representative protocols for key assays.

Anti-inflammatory Activity Assay: Measurement of Nitric Oxide Production

This protocol describes the determination of the inhibitory effect of a test compound on NO production in LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Matsukaze-lactone (or other test compound)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of Matsukaze-lactone for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production compared to the LPS-only control.

Experimental Workflow for Nitric Oxide Production Assay

Caption: Workflow for assessing nitric oxide production.

Cytotoxicity Assay: MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of a compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Matsukaze-lactone (or other test compound)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of Matsukaze-lactone for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

Matsukaze-lactone represents a promising natural product with potential therapeutic applications, particularly in the areas of inflammation and cancer. While direct experimental evidence for its specific biological activities and mechanisms of action is currently limited, the extensive research on the broader class of sesquiterpenoid lactones provides a strong rationale for its further investigation. Future research should focus on the total synthesis of Matsukaze-lactone to ensure a reliable supply for biological studies. In-depth investigations are required to elucidate its precise molecular targets and to quantify its potency in various in vitro and in vivo models. The detailed experimental protocols and mechanistic frameworks provided in this guide offer a solid foundation for researchers to advance our understanding of Matsukaze-lactone and unlock its full therapeutic potential.

References

- 1. Matsukaze-lactone | 3153-73-9 [chemicalbook.com]

- 2. Sesquiterpene lactones inhibit inducible nitric oxide synthase gene expression in cultured rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ergolide, sesquiterpene lactone from Inula britannica, inhibits inducible nitric oxide synthase and cyclo-oxygenase-2 expression in RAW 264.7 macrophages through the inactivation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

Matsukaze-lactone and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matsukaze-lactone is a naturally occurring coumarin, a class of benzopyrone compounds known for their diverse pharmacological activities. Isolated from the leaves of Boenninghausenia albiflora, a plant utilized in traditional medicine, Matsukaze-lactone represents a potential scaffold for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the current, albeit limited, knowledge surrounding Matsukaze-lactone, its general class of related compounds (lactones), and the biological activities associated with its plant of origin.

Structure and Physicochemical Properties of Matsukaze-lactone

| Property | Value | Reference |

| Chemical Name | [6,8'-Bi-2H-1-benzopyran]-2,2'-dione, 7,7'-dimethoxy- | [2] |

| CAS Number | 3153-73-9 | [2] |

| Molecular Formula | C20H14O6 | [2] |

| Molecular Weight | 350.32 g/mol | [2] |

General Biological Activities of Related Lactone Compounds

Anti-inflammatory Activity

Sesquiterpene lactones are well-documented for their anti-inflammatory properties. The primary mechanism of action is believed to be the inhibition of key pro-inflammatory signaling pathways.

Signaling Pathways Implicated in the Anti-inflammatory Action of Sesquiterpene Lactones

References

Methodological & Application

Application Notes and Protocols for High-Yield Extraction and Purification of Matsukaze-lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the high-yield extraction and purification of Matsukaze-lactone, a coumarin found in Boenninghausenia albiflora. While specific high-yield data for Matsukaze-lactone is not extensively available in published literature, this guide synthesizes established methodologies for coumarin extraction and purification to propose a robust workflow. The protocols provided are based on conventional and advanced techniques, offering flexibility for various laboratory settings. This document is intended to serve as a comprehensive resource for researchers seeking to isolate and study Matsukaze-lactone for drug discovery and other research purposes.

Introduction

Matsukaze-lactone is a naturally occurring coumarin isolated from the leaves of Boenninghausenia albiflora, a plant belonging to the Rutaceae family. Coumarins are a class of benzopyrone secondary metabolites widely distributed in the plant kingdom and are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The potential therapeutic applications of Matsukaze-lactone necessitate efficient and scalable methods for its extraction and purification to enable further research and development.

This application note details a comprehensive approach for the extraction and purification of Matsukaze-lactone, encompassing sample preparation, extraction, and a multi-step purification strategy.

Extraction of Matsukaze-lactone from Boenninghausenia albiflora

Principle

The extraction of coumarins from plant material typically involves the use of organic solvents to solubilize the target compounds. The choice of solvent is critical and depends on the polarity of the target coumarin. Methanol and ethanol are commonly used solvents for extracting a broad range of coumarins due to their ability to extract both polar and moderately nonpolar compounds.

Experimental Protocol: Solvent Extraction

Materials and Equipment:

-

Dried and powdered leaves of Boenninghausenia albiflora

-

Methanol (analytical grade)

-

Ethanol (96%, analytical grade)

-

Soxhlet apparatus

-

Rotary evaporator

-

Shaker or sonicator

-

Filter paper (Whatman No. 1)

-

Glassware (beakers, flasks, etc.)

Procedure:

-

Sample Preparation: Air-dry fresh leaves of Boenninghausenia albiflora in the shade to a constant weight. Grind the dried leaves into a fine powder using a mechanical grinder.

-

Soxhlet Extraction (Recommended for higher yield): a. Place 100 g of the powdered plant material in a cellulose thimble. b. Insert the thimble into the main chamber of the Soxhlet extractor. c. Fill a 500 mL round-bottom flask with 300 mL of methanol. d. Assemble the Soxhlet apparatus and heat the solvent to its boiling point. e. Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon tube becomes colorless. f. After extraction, cool the flask and concentrate the extract using a rotary evaporator at 40-50°C under reduced pressure to obtain a crude methanolic extract.

-

Maceration (Alternative method): a. Soak 100 g of the powdered plant material in 500 mL of 96% ethanol in a sealed container. b. Place the container on a shaker or in a sonicator bath and agitate for 24-48 hours at room temperature. c. Filter the mixture through Whatman No. 1 filter paper. d. Repeat the maceration process with the plant residue two more times with fresh solvent to ensure complete extraction. e. Combine the filtrates and concentrate using a rotary evaporator at 40-50°C under reduced pressure to obtain the crude ethanolic extract.

Purification of Matsukaze-lactone

A multi-step purification process is recommended to achieve high purity of Matsukaze-lactone from the crude extract. This typically involves silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 1: Silica Gel Column Chromatography

Principle:

Silica gel column chromatography separates compounds based on their polarity. The crude extract is loaded onto a silica gel column, and a solvent system (mobile phase) of increasing polarity is used to elute the compounds. Less polar compounds will elute first, followed by more polar compounds.

Materials and Equipment:

-

Crude extract of Boenninghausenia albiflora

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Solvents: n-hexane, ethyl acetate (analytical grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm and 366 nm)

-

Fraction collector (optional)

-

Rotary evaporator

Procedure:

-

Column Packing: a. Prepare a slurry of silica gel in n-hexane. b. Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. c. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.

-

Sample Loading: a. Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane:ethyl acetate 9:1 v/v). b. Alternatively, adsorb the crude extract onto a small amount of silica gel, allow the solvent to evaporate, and then carefully load the dried silica gel onto the top of the column.

-

Elution: a. Begin elution with a nonpolar solvent system, such as n-hexane:ethyl acetate (9:1 v/v). b. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 8:2, 7:3, 1:1 v/v). c. Collect fractions of the eluate in separate test tubes.

-

Fraction Analysis: a. Monitor the separation by spotting the collected fractions on TLC plates. b. Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3 v/v). c. Visualize the spots under a UV lamp. d. Combine the fractions that show a major spot corresponding to the expected Rf value of Matsukaze-lactone.

-

Concentration: Concentrate the combined fractions using a rotary evaporator to obtain a semi-purified fraction of Matsukaze-lactone.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

Principle:

Preparative HPLC is a high-resolution purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase under high pressure. It is used as a final polishing step to obtain highly pure compounds.

Materials and Equipment:

-

Semi-purified Matsukaze-lactone fraction

-

Preparative HPLC system with a UV detector

-

Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

-

HPLC-grade solvents: acetonitrile and water

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Dissolve the semi-purified fraction in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Chromatographic Conditions (Example):

-

Column: Preparative C18 column

-

Mobile Phase: A gradient of acetonitrile in water. A typical gradient might be:

-

0-5 min: 30% Acetonitrile

-

5-25 min: 30% to 70% Acetonitrile

-

25-30 min: 70% to 100% Acetonitrile

-

30-35 min: 100% Acetonitrile

-

-

Flow Rate: 10-20 mL/min (depending on column dimensions)

-

Detection: UV at 254 nm or 320 nm

-

-

Injection and Fraction Collection: a. Inject the prepared sample onto the column. b. Monitor the chromatogram and collect the peak corresponding to Matsukaze-lactone.

-

Purity Analysis and Final Product: a. Analyze the purity of the collected fraction using analytical HPLC. b. Combine pure fractions and remove the solvent under reduced pressure to obtain pure Matsukaze-lactone.

Data Presentation

The following tables provide a template for summarizing quantitative data from the extraction and purification process. Actual values will vary depending on the plant material and experimental conditions.

Table 1: Extraction Yield of Crude Extract from Boenninghausenia albiflora

| Extraction Method | Solvent | Plant Material (g) | Crude Extract Yield (g) | Yield (%) |

| Soxhlet Extraction | Methanol | 100 | Data not available | Data not available |

| Maceration | Ethanol (96%) | 100 | Data not available | Data not available |

Table 2: Purity of Matsukaze-lactone at Different Purification Stages

| Purification Step | Method | Purity (%) | Recovery (%) |

| Crude Extract | - | Data not available | 100 |

| After Silica Gel Column Chromatography | Column Chromatography | Data not available | Data not available |

| After Preparative HPLC | Preparative HPLC | >98% (Expected) | Data not available |

Visualization of Workflows and Pathways

Experimental Workflow

Caption: Experimental workflow for the extraction and purification of Matsukaze-lactone.

General Biosynthetic Pathway of Coumarins

Caption: Simplified biosynthetic pathway of coumarins from phenylalanine.

Signaling Pathway Modulation by Coumarins (Example: Keap1-Nrf2 Pathway)

Caption: Modulation of the Keap1-Nrf2 antioxidant pathway by coumarins.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the successful extraction and purification of Matsukaze-lactone from Boenninghausenia albiflora. While the provided methodologies are based on established principles for coumarin isolation, optimization of specific parameters such as solvent ratios and gradient profiles may be necessary to achieve the highest possible yield and purity. The successful isolation of pure Matsukaze-lactone will facilitate further investigation into its biological activities and potential as a therapeutic agent.

Application Note: Analysis of Matsukaze-lactone using HPLC and LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matsukaze-lactone, a naturally occurring coumarin compound with the chemical formula C20H14O6 and a molecular weight of 350.32, has garnered interest for its potential biological activities.[1][2] Accurate and sensitive analytical methods are crucial for the quantification of Matsukaze-lactone in various matrices, including plant extracts and biological samples, to support research and drug development efforts. This application note provides detailed protocols for the analysis of Matsukaze-lactone using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation from Plant Material

A robust sample preparation protocol is essential for accurate analysis. The following procedure is recommended for the extraction of Matsukaze-lactone from plant tissues:

-

Homogenization: Weigh 1.0 g of finely ground and dried plant material into a 50 mL conical tube.

-

Extraction: Add 20 mL of 80% methanol in water (v/v).[3]

-

Sonication: Sonicate the mixture for 30 minutes in a water bath.[3]

-

Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

-

Collection: Decant the supernatant into a clean tube.

-

Re-extraction: Repeat the extraction process (steps 2-5) on the remaining plant material and combine the supernatants.

-

Filtration: Filter the combined supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.[4]

For complex matrices or low concentrations of the analyte, a Solid-Phase Extraction (SPE) cleanup step may be incorporated to remove interfering substances.[5]

HPLC-UV Method

This method is suitable for the routine quantification of Matsukaze-lactone in relatively clean sample extracts.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| UV Detection | 276 nm[6] |

Representative Quantitative Data (HPLC-UV)

The following table summarizes the expected performance of the HPLC-UV method. Please note that these are representative values and may vary depending on the specific instrumentation and sample matrix.

| Parameter | Value |

| Retention Time (RT) | ~ 8.5 min |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

LC-MS/MS Method

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.

Chromatographic Conditions

The HPLC conditions can be adapted from the HPLC-UV method, often with a lower flow rate suitable for the MS interface.

| Parameter | Condition |

| Column | C18 reverse-phase, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 80% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 351.08 [M+H]⁺ |

| Product Ions (m/z) | 189.03, 161.02 (hypothetical) |

| Collision Energy | 25 eV, 35 eV (hypothetical) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

Representative Quantitative Data (LC-MS/MS)

The LC-MS/MS method offers significantly improved sensitivity. The following are expected performance characteristics.

| Parameter | Value |

| Retention Time (RT) | ~ 5.2 min |

| Linearity (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.15 ng/mL |

| Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 90 - 110% |

Visualizations

Experimental Workflow

Caption: Workflow for Matsukaze-lactone analysis.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway modulated by Matsukaze-lactone.

References

- 1. Matsukaze-lactone 3153-73-9 | MCE [medchemexpress.cn]

- 2. Matsukaze-lactone | 3153-73-9 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. fssai.gov.in [fssai.gov.in]

- 5. Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]

Application Notes and Protocols for Cell-Based Assays to Determine Matsukaze-lactone Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matsukaze-lactone, a coumarin compound isolated from plants such as Boenninghausenia albiflora, represents a class of natural products with potential therapeutic applications.[1] Preliminary studies on extracts from Boenninghausenia albiflora suggest antioxidant, anti-inflammatory, and potential anti-cancer properties.[2][3] Evaluating the cytotoxic effects of pure compounds like Matsukaze-lactone is a critical first step in the drug discovery process. This document provides detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxic and potential apoptotic effects of Matsukaze-lactone on cancer cell lines.

The following protocols describe methods to quantify cell viability, membrane integrity, and apoptosis induction. These assays are fundamental for determining the dose-dependent effects of a test compound and for elucidating its mechanism of action at the cellular level.

Key Cytotoxicity Assays

A multi-faceted approach is recommended to accurately assess the cytotoxic profile of Matsukaze-lactone. This typically involves a primary viability assay, followed by assays that distinguish between different modes of cell death.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay to measure cell metabolic activity as an indicator of cell viability.[4][5] Viable cells with active metabolism convert MTT into a purple formazan product.[6]

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay measures the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cell lysis.[3][7]

-

Apoptosis Assays (Annexin V & Caspase Activity): These assays determine if the compound induces programmed cell death.

Data Presentation: Summarized Quantitative Data

The following tables are templates to illustrate how quantitative data from the described assays can be presented. The values provided are for illustrative purposes only and should be replaced with experimental data.

Table 1: IC50 Values of Matsukaze-lactone on Various Cancer Cell Lines after 48h Treatment

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 25.5 |

| MCF-7 | Breast Adenocarcinoma | 32.8 |

| HeLa | Cervical Carcinoma | 18.2 |

| HepG2 | Hepatocellular Carcinoma | 45.1 |

Table 2: LDH Release in A549 Cells Treated with Matsukaze-lactone for 24h

| Treatment | Concentration (µM) | LDH Release (% of Maximum) |

| Vehicle Control (DMSO) | 0.1% | 5.2 ± 1.1 |

| Matsukaze-lactone | 10 | 15.7 ± 2.5 |

| Matsukaze-lactone | 25 | 42.1 ± 3.8 |

| Matsukaze-lactone | 50 | 78.9 ± 5.2 |

| Positive Control (Lysis Buffer) | - | 100 |

Table 3: Apoptosis Induction in HeLa Cells Treated with Matsukaze-lactone for 24h

| Treatment | Concentration (µM) | Annexin V Positive Cells (%) | Caspase-3/7 Activity (Fold Change) |

| Vehicle Control (DMSO) | 0.1% | 4.1 ± 0.9 | 1.0 ± 0.1 |

| Matsukaze-lactone | 10 | 18.5 ± 2.1 | 2.5 ± 0.3 |

| Matsukaze-lactone | 25 | 55.3 ± 4.5 | 5.8 ± 0.6 |

| Staurosporine (Positive Control) | 1 | 92.1 ± 3.7 | 9.2 ± 0.8 |

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for a 96-well plate format.

Materials:

-

Matsukaze-lactone stock solution (e.g., 10 mM in DMSO)

-

Selected cancer cell line (e.g., A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)[11]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Plate reader (absorbance at 570 nm)

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of Matsukaze-lactone in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

LDH Cytotoxicity Assay

This protocol outlines the measurement of LDH release in a 96-well format.

Materials:

-

LDH Cytotoxicity Assay Kit (commercially available)

-

Matsukaze-lactone stock solution

-

Selected cancer cell line

-

Complete culture medium

-

96-well flat-bottom plates

-

Multichannel pipette

-

Plate reader (absorbance at 490 nm)

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control), maximum LDH release (cells treated with lysis buffer provided in the kit), and compound-treated cells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C, 5% CO2.

-